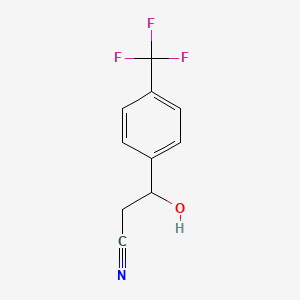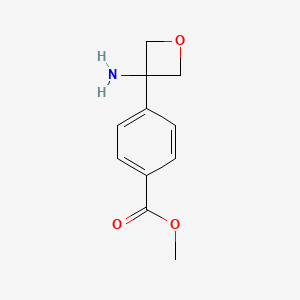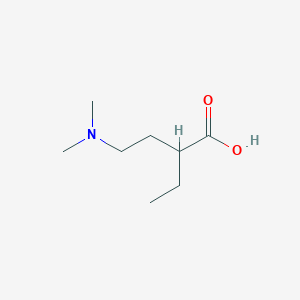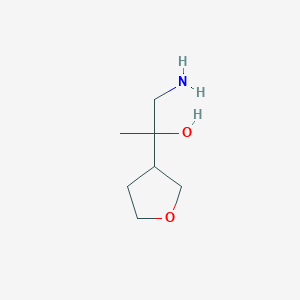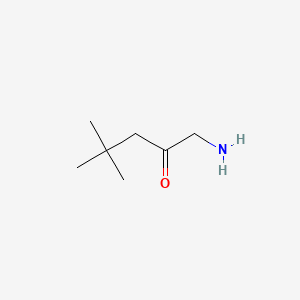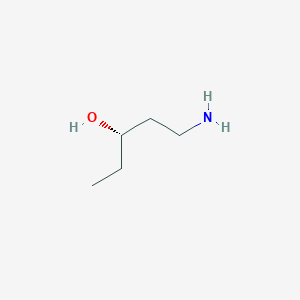
(S)-1-Aminopentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Aminopentan-3-ol is a chiral amino alcohol with the molecular formula C5H13NO. This compound is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane chain. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the S (sinister, left) configuration in the Cahn-Ingold-Prelog priority rules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-1-Aminopentan-3-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding amino ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another synthetic route involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, in the presence of a chiral catalyst. This method ensures the selective formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes using enzymes such as transaminases or reductases. These enzymes catalyze the conversion of prochiral substrates to the desired chiral product with high enantioselectivity. The use of biocatalysts is advantageous due to their mild reaction conditions, high specificity, and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Aminopentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with a metal catalyst (e.g., palladium on carbon), NaBH4, or LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
(S)-1-Aminopentan-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals, flavors, and fragrances due to its chiral nature and functional groups.
Mécanisme D'action
The mechanism of action of (S)-1-Aminopentan-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as a chiral amino alcohol, it can act as a ligand for certain enzymes, influencing their catalytic activity and selectivity. The molecular targets and pathways involved vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
(S)-1-Aminopentan-3-ol can be compared with other chiral amino alcohols, such as ®-1-Aminopentan-3-ol, (S)-2-Amino-1-butanol, and (S)-3-Amino-2-butanol. These compounds share similar structural features but differ in the position of the amino and hydroxyl groups or the length of the carbon chain. The uniqueness of this compound lies in its specific spatial arrangement and functional group positioning, which confer distinct chemical and biological properties.
List of Similar Compounds
- ®-1-Aminopentan-3-ol
- (S)-2-Amino-1-butanol
- (S)-3-Amino-2-butanol
- (S)-1-Amino-2-propanol
Propriétés
Formule moléculaire |
C5H13NO |
|---|---|
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(3S)-1-aminopentan-3-ol |
InChI |
InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
Clé InChI |
RPOTYPSPQZVIJY-YFKPBYRVSA-N |
SMILES isomérique |
CC[C@@H](CCN)O |
SMILES canonique |
CCC(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


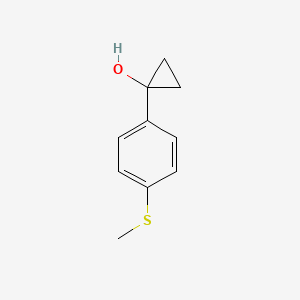
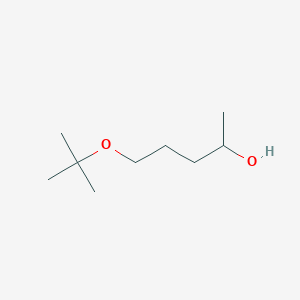
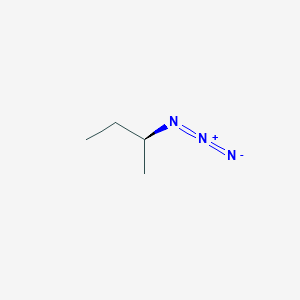
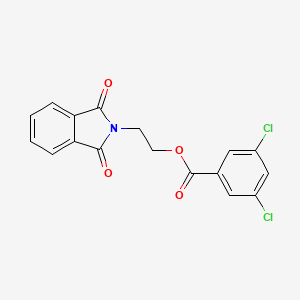
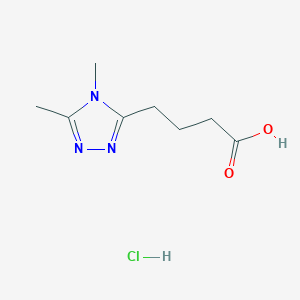
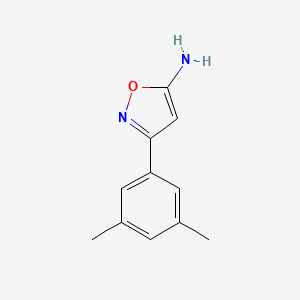
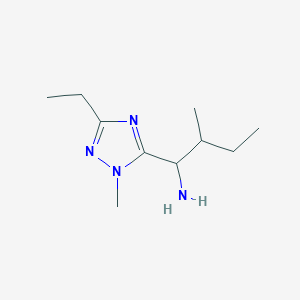
![Ethyl2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15319201.png)
